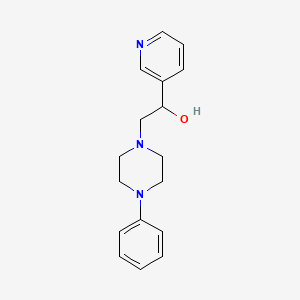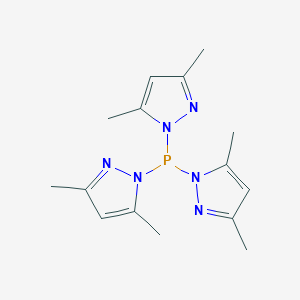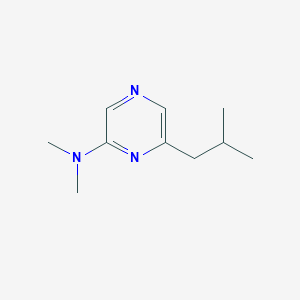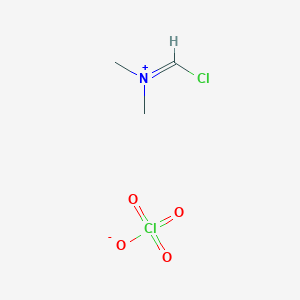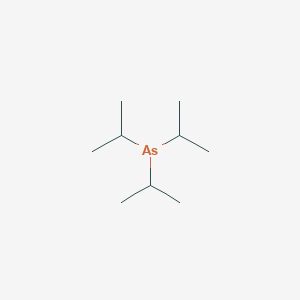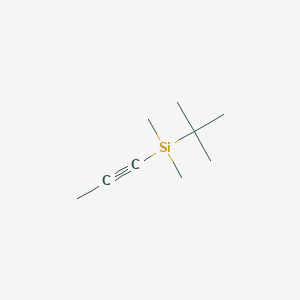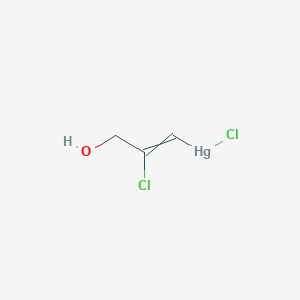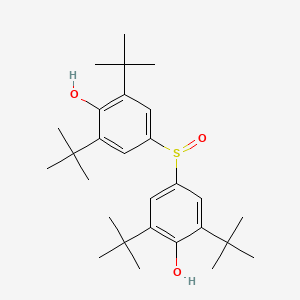
4,4'-Sulfinylbis(2,6-di-tert-butylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Sulfinylbis(2,6-di-tert-butylphenol) is a sterically hindered bisphenol antioxidant. This compound is known for its high performance in stabilizing polymers, particularly in preventing the oxidative degradation of carbon-chain polymers such as polypropylene and isoprene rubber . Its unique structure, featuring two tert-butyl groups on each phenol ring, provides significant steric hindrance, enhancing its antioxidant properties.
Vorbereitungsmethoden
The synthesis of 4,4’-Sulfinylbis(2,6-di-tert-butylphenol) typically involves the oxidative coupling of 2,6-di-tert-butylphenol. One common method is the base oxidative dehydrogenation of hydroquinone with 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone . Industrial production methods often utilize Friedel-Crafts alkylation reactions, where phenol is alkylated with isobutene in the presence of a catalyst such as aluminum phenoxide .
Analyse Chemischer Reaktionen
4,4’-Sulfinylbis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone.
Reduction: The oxidized form can be reduced back to the original bisphenol compound.
Substitution: It can undergo electrophilic substitution reactions due to the presence of phenolic hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically quinones and hydroquinones .
Wissenschaftliche Forschungsanwendungen
4,4’-Sulfinylbis(2,6-di-tert-butylphenol) has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism by which 4,4’-Sulfinylbis(2,6-di-tert-butylphenol) exerts its effects is through its antioxidant activity. The compound acts as a free radical scavenger, neutralizing free radicals and preventing them from initiating the oxidative degradation of polymers . This process involves the donation of hydrogen atoms from the phenolic hydroxyl groups to free radicals, forming stable phenoxyl radicals that do not propagate the chain reaction of oxidation .
Vergleich Mit ähnlichen Verbindungen
4,4’-Sulfinylbis(2,6-di-tert-butylphenol) can be compared with other similar compounds, such as:
2,6-Di-tert-butylphenol: This compound is also used as an antioxidant but lacks the additional phenol ring, making it less sterically hindered and potentially less effective.
2,2’-Ethylidenebis(4,6-di-tert-butylphenol): Another bisphenol antioxidant, but with a different bridging group, which may affect its reactivity and stability.
Phenol, 2,4,6-tri-tert-butyl-: This compound has three tert-butyl groups, providing significant steric hindrance but differing in its overall structure and reactivity.
The uniqueness of 4,4’-Sulfinylbis(2,6-di-tert-butylphenol) lies in its specific structure, which provides optimal steric hindrance and enhances its antioxidant properties, making it highly effective in stabilizing polymers .
Eigenschaften
CAS-Nummer |
57863-96-4 |
|---|---|
Molekularformel |
C28H42O3S |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)sulfinylphenol |
InChI |
InChI=1S/C28H42O3S/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)32(31)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI-Schlüssel |
PCLZMNXLHYFZHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)

